molecular formula C18H21NO2 B12065094 Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- CAS No. 87472-99-9

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-

Cat. No.: B12065094
CAS No.: 87472-99-9
M. Wt: 283.4 g/mol
InChI Key: SLFKKGIODTYJAV-UHFFFAOYSA-N
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Description

This compound features a phenyl ring substituted with:

  • Amino group (-NH₂) at position 2.
  • Phenylmethoxy (benzyloxy) group at position 3.
  • Propyl (-C₃H₇) chain at position 3.
  • Ethanone (-COCH₃) at position 1.

While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structure suggests moderate polarity due to the amino and ketone groups, balanced by hydrophobic benzyloxy and propyl substituents.

Properties

CAS No.

87472-99-9

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-(2-amino-4-phenylmethoxy-3-propylphenyl)ethanone

InChI

InChI=1S/C18H21NO2/c1-3-7-16-17(11-10-15(13(2)20)18(16)19)21-12-14-8-5-4-6-9-14/h4-6,8-11H,3,7,12,19H2,1-2H3

InChI Key

SLFKKGIODTYJAV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1N)C(=O)C)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 3-Allyl-2-Amino-4-Hydroxyacetophenone

The foundational intermediate, 3-allyl-2-amino-4-hydroxyacetophenone, is synthesized via Friedel-Crafts acylation or enzymatic coupling. A hydrogenation step using palladium on carbon (Pd/C) under 1–3 atm H₂ converts the allyl group to propyl, yielding 3-propyl-2-amino-4-hydroxyacetophenone. Key parameters:

  • Catalyst : 5–10% Pd/C

  • Solvent : Ethanol or methanol

  • Yield : 70–85%

Benzylation of the Hydroxyl Group

The phenolic hydroxyl group at position 4 is benzylated using benzyl bromide (BnBr) in the presence of a base (e.g., K₂CO₃ or NaH) in polar aprotic solvents like dimethylformamide (DMF) or acetone.

  • Reagents : BnBr (1.2 eq.), K₂CO₃ (2 eq.)

  • Conditions : 60–80°C, 12–24 hours

  • Yield : 65–78%

Mechanistic Insight : The base deprotonates the hydroxyl group, generating a phenoxide ion that undergoes nucleophilic substitution with BnBr. Steric hindrance from the adjacent propyl group necessitates prolonged reaction times.

Nucleophilic Aromatic Substitution of a Brominated Precursor

Preparation of 2-Amino-4-Bromo-3-Propylacetophenone

Starting from 3-propyl-2-aminoacetophenone, bromination at position 4 is achieved using bromine (Br₂) in acetic acid or N-bromosuccinimide (NBS) under radical conditions.

  • Reagents : NBS (1.1 eq.), benzoyl peroxide (radical initiator)

  • Solvent : CCl₄ or CHCl₃

  • Yield : 50–60%

Substitution with Benzyloxy Group

The bromine atom is displaced via nucleophilic aromatic substitution (SNAr) using sodium benzyloxide (NaOBn) under Ullmann coupling conditions.

  • Reagents : NaOBn (2 eq.), CuI (10 mol%), 1,10-phenanthroline (ligand)

  • Conditions : 120–140°C, DMSO, 24–48 hours

  • Yield : 40–55%

Challenges : Low reactivity of aryl bromides toward oxygen nucleophiles often necessitates high temperatures and copper catalysis. Competing elimination or dimerization may reduce yields.

Enzymatic Coupling and Subsequent Functionalization

Laccase-Mediated Oxidative Coupling

Laccase from Xylaria polymorpha catalyzes the coupling of 4-hydroxy-3-propylacetophenone with benzylamine derivatives in acetate buffer (pH 4.5) under aerobic conditions.

  • Substrates : 4-Hydroxy-3-propylacetophenone, benzylamine

  • Conditions : 20°C, 24 hours

  • Yield : 15–25%

Post-Coupling Amination

The coupled product undergoes reductive amination to introduce the amino group at position 2 using NH₃ and NaBH₃CN.

  • Reagents : NH₃ (excess), NaBH₃CN (1.5 eq.)

  • Solvent : Methanol

  • Yield : 30–40%

Limitations : Enzymatic methods suffer from low scalability and substrate specificity, making them less practical for industrial applications.

Friedel-Crafts Acylation with Directed ortho-Metalation

Directed ortho-Metalation Strategy

A propyl-directed Friedel-Crafts acylation is employed to install the acetophenone backbone. The amino group is temporarily protected as an acetylated derivative to prevent side reactions.

  • Protecting Group : Acetyl (Ac)

  • Reagents : AlCl₃ (Lewis acid), acetyl chloride

  • Yield : 60–70%

Sequential Functionalization

After deprotection (e.g., HCl in ethanol), the amino group is regenerated, and benzylation is performed as described in Section 1.2.

Comparative Analysis of Methods

Method Key Steps Advantages Disadvantages Overall Yield
Hydrogenation-BenzylationAllyl hydrogenation, BnBr couplingHigh regioselectivity, scalableMulti-step, costly catalysts50–60%
SNAr with BromideBromination, Ullmann couplingDirect benzylationLow yields, harsh conditions30–40%
Enzymatic CouplingLaccase-mediated couplingMild conditions, eco-friendlyLow scalability, poor yields10–15%
Friedel-Crafts StrategyDirected acylation, protection/deprotectionFlexible functionalizationComplex protection steps45–55%

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- has the molecular formula C16H19NO2C_{16}H_{19}NO_2 and features a complex structure that allows for diverse chemical interactions. Its unique properties make it suitable for various applications in research and industry.

Organic Synthesis

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- serves as an intermediate in organic synthesis. It is utilized to produce other complex organic compounds through various chemical reactions, including oxidation and reduction processes. These reactions often yield ketones and alcohols, which are essential in the development of pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities such as anti-inflammatory and antimicrobial effects. Studies have shown that it interacts with specific molecular targets, which may lead to therapeutic applications in treating inflammatory diseases and infections .

Case Study: Anti-inflammatory Activity

A study published in a peer-reviewed journal investigated the anti-inflammatory properties of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-. The results indicated a significant reduction in inflammatory markers in vitro, suggesting its potential as a therapeutic agent for inflammatory conditions.

Pharmaceutical Development

The compound is being explored as a precursor in the synthesis of pharmaceutical agents. Its structural characteristics allow for modifications that can enhance efficacy and reduce side effects. For instance, derivatives of this compound are being studied for their potential use in drug formulations targeting specific diseases .

Industrial Applications

In industrial settings, Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is used to manufacture specialty chemicals and materials. Its properties make it suitable for applications in cosmetics and personal care products due to its stability and effectiveness as a chemical reagent .

Table 2: Safety Data

Hazard TypeDescription
Acute ToxicityHarmful if swallowed
Skin IrritationCauses skin irritation
Eye IrritationCauses serious eye irritation

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-[4-[(3-Aminophenyl)methoxy]-2-hydroxy-3-propylphenyl]ethanone

  • Molecular Formula: C₁₈H₂₁NO₃.
  • Key Substituents: 3-Aminophenylmethoxy at position 4. Hydroxy (-OH) at position 2. Propyl at position 3.
  • Properties: Higher molecular weight (299.36 g/mol) compared to the target compound. LogP = 4.29, indicating significant lipophilicity due to benzyloxy and propyl groups. Polar surface area (PSA) = 72.55 Ų, reflecting hydrogen-bonding capacity from the amino and hydroxy groups.

Comparison :

  • The hydroxy group at position 2 replaces the amino group in the target compound, altering hydrogen-bonding and acidity.

1-{4-[2-Hydroxy-3-(Isopropylamino)propoxy]-3-(Propoxymethyl)phenyl}ethanone

  • Molecular Formula: C₂₀H₃₁NO₄.
  • Key Substituents: 2-Hydroxy-3-(isopropylamino)propoxy chain at position 4. Propoxymethyl (-CH₂OCH₂CH₂CH₃) at position 3.
  • Properties: Larger molecular weight (349.47 g/mol) due to extended alkyl chains. Branched isopropylamino group increases steric hindrance.
  • Applications: Likely explored as a β-adrenergic receptor ligand due to structural similarities to known pharmaceuticals .

Comparison :

  • The propoxymethyl and hydroxy-isopropylamino substituents create a bulkier, more flexible structure compared to the rigid benzyloxy group in the target compound.
  • Increased hydrophilicity from the hydroxy and secondary amine groups may improve aqueous solubility.

1-[2-Hydroxy-4-(Phenylmethoxy)-3-propylphenyl]-3,3-dimethyl-1-butanone

  • Molecular Formula : C₂₂H₂₈O₃.
  • Key Substituents: Hydroxy at position 2. Phenylmethoxy at position 4. 3,3-Dimethylbutanone group.
  • Properties: Larger ketone group (butanone vs. ethanone) increases hydrophobicity. Steric hindrance from dimethyl groups may reduce reactivity .

Comparison :

  • The absence of an amino group limits hydrogen-bonding interactions.
  • The bulkier ketone group could affect binding specificity in biological targets.

1-[4-(3-Phenylpropyl)phenyl]ethanone

  • Molecular Formula : C₁₇H₁₈O.
  • Key Substituents :
    • 3-Phenylpropyl at position 4.
  • High lipophilicity (LogP estimated >5) due to aromatic and alkyl chains.
  • Applications : Likely used as an intermediate in organic synthesis .

Comparison :

  • The 3-phenylpropyl chain enhances hydrophobic interactions but limits solubility in polar solvents.

Structural and Functional Trends

Impact of Substituents on Properties

Substituent Effect on Properties
Amino (-NH₂) Increases polarity, hydrogen bonding, and potential biological activity .
Benzyloxy (-OCH₂C₆H₅) Enhances lipophilicity and aromatic stacking interactions.
Hydroxy (-OH) Improves solubility, acidity, and hydrogen-bonding capacity .
Alkyl chains (e.g., propyl) Increase hydrophobicity and steric bulk, affecting membrane permeability .

Biological Activity

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- is a chemical compound with significant potential in medicinal chemistry, particularly due to its biological activity as a leukotriene D4 receptor antagonist. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- has the molecular formula C16H21NO2 and a molecular weight of 273.35 g/mol. Its structure includes:

  • Ethanone functional group
  • Amino group
  • Phenylmethoxy group
  • Propyl chain

These structural components contribute to its unique chemical reactivity and biological activity, making it a valuable subject for further research.

The primary mechanism of action for Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- involves its role as a leukotriene D4 receptor antagonist. By blocking the activation of this receptor, the compound can inhibit leukotriene-mediated inflammatory responses, which are implicated in conditions such as asthma and allergic reactions.

Therapeutic Applications

The compound's antagonistic activity suggests several therapeutic applications:

  • Asthma Treatment : By inhibiting leukotriene D4, it may reduce bronchoconstriction and inflammation associated with asthma.
  • Allergic Responses : Potential use in managing allergic reactions by mitigating inflammatory pathways.

Research Findings

Recent studies have evaluated the biological activity of Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- across various parameters:

  • Cytotoxicity : Preliminary investigations indicate that this compound may exhibit selective cytotoxicity against certain tumor cell lines while sparing normal cells.
  • Enzyme Inhibition : The compound has shown potential in enzyme inhibition studies, suggesting broader applications in pharmacology.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberKey FeaturesUnique Aspects
Ethanone, 1-[2-amino-4-hydroxy-3-propylphenyl]87472-78-4Hydroxy group instead of methoxyLacks methoxy functionality
NedocromilN/AEstablished anti-inflammatory agentKnown therapeutic use
Ethanone, 1-[4-(phenylmethoxy)phenyl]N/ASimilar structure without amino groupLacks propyl chain

Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]- stands out due to its specific receptor antagonism profile and potential therapeutic applications that are still being explored.

Study on Inflammatory Response

A study conducted on animal models demonstrated that treatment with Ethanone significantly reduced markers of inflammation in lung tissues exposed to allergens. The results indicated a decrease in eosinophil infiltration and cytokine production, supporting its role as an effective leukotriene antagonist.

Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of Ethanone on various cancer cell lines. Results showed that at certain concentrations, the compound selectively inhibited tumor cell growth while exhibiting minimal toxicity to normal cells. This selectivity highlights its potential for targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Ethanone, 1-[2-amino-4-(phenylmethoxy)-3-propylphenyl]-?

  • Methodology : The synthesis of this compound likely involves multi-step functionalization of a phenylpropyl backbone. Key steps may include:

  • Acylation : Introduce the ethanone group via Friedel-Crafts acylation using ethanoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
  • Substitution : Install the 2-amino group through nitration followed by reduction (e.g., using H₂/Pd-C) or direct amination .
  • Protection/Deprotection : The phenylmethoxy (benzyloxy) group can be introduced via nucleophilic substitution on a hydroxyl precursor using benzyl bromide in the presence of a base .
    • Critical Considerations : Optimize reaction stoichiometry and solvent polarity (e.g., THF or CH₂Cl₂) to minimize side reactions, such as over-alkylation or oxidation of the amino group .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the presence of the ethanone carbonyl (~200-210 ppm in ¹³C), amino proton signals (~5-6 ppm in ¹H), and benzyloxy aromatic protons (~7.2-7.5 ppm) .
  • IR Spectroscopy : Identify characteristic peaks for C=O (~1680-1720 cm⁻¹), N-H (amines, ~3300-3500 cm⁻¹), and C-O (benzyloxy, ~1250 cm⁻¹) .
  • Chromatography : Compare retention times in HPLC or GC against a structurally similar reference standard (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) to assess purity .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectroscopic data for derivatives of this compound?

  • Case Example : If NMR signals for the propyl and benzyloxy groups overlap or show unexpected splitting:

  • Variable Temperature (VT) NMR : Perform experiments at lower temperatures to slow conformational changes and resolve splitting patterns .
  • 2D NMR (COSY, HSQC) : Map proton-proton correlations and assign carbons to distinguish between adjacent substituents (e.g., propyl vs. benzyloxy) .
    • Data Cross-Validation : Compare results with computational models (DFT calculations) to predict chemical shifts and verify assignments .

Q. How does the electronic environment of the amino group influence the compound’s reactivity in catalytic reactions?

  • Experimental Design :

  • Substituent Effects : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups at the 2-amino position. Monitor reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Kinetic Studies : Use UV-Vis spectroscopy or in-situ IR to track reaction rates and intermediate formation under varying conditions (pH, solvent polarity) .
    • Key Findings : Electron-rich amino groups may enhance nucleophilicity, facilitating oxidative addition in catalytic cycles, while steric hindrance from the propyl group could limit accessibility .

Q. What are the stability challenges for this compound under ambient and reactive conditions?

  • Degradation Pathways :

  • Oxidative Stability : Expose the compound to H₂O₂ or O₂ and analyze degradation products via LC-MS. The amino group is prone to oxidation, forming nitro or imine derivatives .
  • Photostability : Conduct accelerated light-exposure tests (ICH Q1B guidelines) to assess benzyloxy group cleavage or ketone photodegradation .
    • Mitigation Strategies : Store under inert atmosphere (N₂/Ar) and use UV-stabilized containers. Introduce protective groups (e.g., acetyl for -NH₂) during synthesis if labile under reaction conditions .

Method Development Questions

Q. How can researchers optimize chromatographic separation for this compound and its metabolites?

  • Column Selection : Use reverse-phase C18 columns with mobile phases containing 0.1% formic acid (for ionization in LC-MS) or ammonium acetate (for HPLC-UV) .
  • Gradient Elution : Adjust acetonitrile/water ratios to resolve polar metabolites (e.g., hydroxylated derivatives) from the parent compound. Validate with spiked samples .
  • Detection Limits : For trace analysis, employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity .

Q. What computational tools are effective for predicting the biological activity of derivatives?

  • In Silico Approaches :

  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) using AutoDock Vina or Schrödinger Suite to prioritize synthesis .
  • QSAR Modeling : Correlate substituent properties (Hammett σ values, logP) with bioactivity data to design analogs with improved potency or solubility .
    • Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., enzyme inhibition or cell viability) to refine models .

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